molecular formula C7H11NO3 B1390121 (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester CAS No. 761360-22-9

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester

Cat. No.: B1390121
CAS No.: 761360-22-9
M. Wt: 157.17 g/mol
InChI Key: RUTRXSXNELSCPP-LURJTMIESA-N
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Description

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features both a ketone and an ester functional group. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(S)-Methyl 4-oxopiperidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.

Cellular Effects

The effects of (S)-Methyl 4-oxopiperidine-2-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, (S)-Methyl 4-oxopiperidine-2-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the breakdown of certain metabolites, thereby increasing their levels within the cell . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-Methyl 4-oxopiperidine-2-carboxylate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to significant changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of (S)-Methyl 4-oxopiperidine-2-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal cellular processes.

Metabolic Pathways

(S)-Methyl 4-oxopiperidine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by enzymes involved in the synthesis and breakdown of heterocyclic compounds . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, (S)-Methyl 4-oxopiperidine-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of (S)-Methyl 4-oxopiperidine-2-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Oxidation: The piperidine ring is oxidized to introduce the ketone functional group at the 4-position.

    Esterification: The carboxylic acid group at the 2-position is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and pressures, as well as the use of efficient catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-piperidine-2-carboxylic acid: Lacks the ester group, making it less lipophilic.

    4-Hydroxy-piperidine-2-carboxylic acid methyl ester: Contains a hydroxyl group instead of a ketone, altering its reactivity.

    Piperidine-2-carboxylic acid methyl ester: Lacks the ketone group, affecting its chemical properties.

Uniqueness

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research.

Properties

IUPAC Name

methyl (2S)-4-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRXSXNELSCPP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester
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(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester
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(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester

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